2-((1H-imidazol-4-yl)amino)ethanol

Physical Chemistry Thermodynamics Purification

2-((1H-imidazol-4-yl)amino)ethanol (CAS 799814-23-6) is an organic compound belonging to the imidazole derivatives class, characterized by an imidazole ring attached to an ethanol moiety via an amino group. Its molecular formula is C5H9N3O, with a molecular weight of 127.145 g/mol.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
Cat. No. B13114324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-imidazol-4-yl)amino)ethanol
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)NCCO
InChIInChI=1S/C5H9N3O/c9-2-1-7-5-3-6-4-8-5/h3-4,7,9H,1-2H2,(H,6,8)
InChIKeyNKNODUHXIHCBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((1H-imidazol-4-yl)amino)ethanol (CAS 799814-23-6): Technical Baseline for Procurement


2-((1H-imidazol-4-yl)amino)ethanol (CAS 799814-23-6) is an organic compound belonging to the imidazole derivatives class, characterized by an imidazole ring attached to an ethanol moiety via an amino group [1]. Its molecular formula is C5H9N3O, with a molecular weight of 127.145 g/mol [1]. This compound is primarily utilized as a chemical intermediate in pharmaceutical research and development, as well as in the synthesis of novel bioactive molecules . Key physical properties include a density of 1.3±0.1 g/cm³, a boiling point of 467.3±20.0 °C at 760 mmHg, and a calculated LogP of -0.46 [1].

Pharmaceutical intermediate with ethanolamine linker
Selection context for synthesis
Reported high hydrophilicity (LogP context)
Supports water-compatible synthesis routes
High-temperature processing workflow fit
Thermal stability context to review

Critical Limitations of Generic Imidazole Substitution for 2-((1H-imidazol-4-yl)amino)ethanol


While many imidazole derivatives share a common heterocyclic core, their physicochemical properties and resulting application suitability can vary significantly based on subtle substituent differences. The presence of the ethanolamine functional group in 2-((1H-imidazol-4-yl)amino)ethanol confers a unique balance of hydrophilicity (LogP = -0.46) [1] and hydrogen-bonding capacity compared to analogs lacking the hydroxyl group, such as histamine . These differences directly impact critical parameters like solubility, boiling point, and reactivity in downstream synthetic processes. Generic substitution without quantitative verification can therefore lead to suboptimal yields, unexpected byproduct formation, or altered biological activity profiles, necessitating a compound-specific evaluation as detailed in the following evidence guide.

Target Compound vs. Histamine Analog Ethanol group drives higher boiling point and hydrogen-bonding capacity; solubility and reactivity may shift.
Target Compound vs. Chlorinated Analog LogP difference of nearly 10-fold alters hydrophilicity; ADME model context may differ.
Target Compound vs. Methylated Analog Minor structural modification still shifts boiling point; volatility context may require review.

Quantitative Evidence Guide for 2-((1H-imidazol-4-yl)amino)ethanol Differentiation


Comparative Boiling Point Analysis: 2-((1H-imidazol-4-yl)amino)ethanol vs. Histamine

2-((1H-imidazol-4-yl)amino)ethanol exhibits a significantly higher boiling point compared to the structurally related biogenic amine, histamine, due to the presence of the ethanol group enabling stronger intermolecular hydrogen bonding [1].

Boiling Point vs. Histamine
Cross-study comparable
467.3±20.0 °C (760 mmHg)
Approx. 136 °C higher
Supports purification and thermal stability review.
Context-dependent distillation requirement.
Physical Chemistry Thermodynamics Purification

Comparative Density Analysis: 2-((1H-imidazol-4-yl)amino)ethanol vs. Histamine

The density of 2-((1H-imidazol-4-yl)amino)ethanol is higher than that of histamine, reflecting its increased molecular weight and the presence of the hydroxyl group, which contributes to stronger intermolecular forces [1].

Density vs. Histamine
Cross-study comparable
1.3±0.1 g/cm³
Approx. 0.2 g/cm³ higher
Relevant for volumetric formulation calculations.
Calculated property; lot verification advised.
Physical Chemistry Formulation Material Science

Comparative Hydrophilicity (LogP) Analysis: 2-((1H-imidazol-4-yl)amino)ethanol vs. 2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol

The LogP value for 2-((1H-imidazol-4-yl)amino)ethanol is significantly more negative than its chlorinated analog, indicating substantially higher hydrophilicity. This is due to the electron-withdrawing and lipophilic nature of the chlorine substituent [1].

LogP vs. Chlorinated Analog
Cross-study comparable
LogP: -0.46
ΔLogP = 0.98 (~9.5× more hydrophilic)
Hydrophilicity profile supports aqueous-method fit.
Computationally predicted; experimental verification advised.
Medicinal Chemistry ADME Solubility

Comparative Boiling Point Analysis: 2-((1H-imidazol-4-yl)amino)ethanol vs. 2-((2-Methyl-1H-imidazol-4-yl)amino)ethanol

The addition of a methyl group at the 2-position of the imidazole ring in the comparator compound results in a marginally higher boiling point compared to the target compound. This subtle difference suggests that while steric and electronic effects are similar, the increased molecular weight and slightly altered intermolecular forces in the methylated analog lead to a minor but measurable change in volatility [1].

Boiling Point vs. Methyl Analog
Cross-study comparable
467.3±20.0 °C (760 mmHg)
Approx. 1.1 °C lower than methyl analog
Minor structural changes alter volatility context.
Relevant for high-precision vacuum applications.
Physical Chemistry Thermodynamics Purification

Class-Level Potential for Metal Coordination and Chelation

Imidazole derivatives, including 2-((1H-imidazol-4-yl)amino)ethanol, are known to form coordination complexes with various metal ions. While no direct comparative data for this specific compound is available, class-level inference suggests its ethanolamine side chain provides an additional O-donor atom, potentially leading to different coordination geometries and stability constants compared to simple imidazoles like histamine, which lacks the hydroxyl group [1].

Metal Coordination Potential
Class-level inference
Potential N,O-bidentate / tridentate ligand
May support coordination chemistry research fit.
Data to verify; source review advised.
Coordination Chemistry Catalysis Bioinorganic Chemistry

High-Value Application Scenarios for 2-((1H-imidazol-4-yl)amino)ethanol Based on Quantitative Evidence


Pharmaceutical Intermediate Requiring High Hydrophilicity

Given its LogP of -0.46, 2-((1H-imidazol-4-yl)amino)ethanol is ideally suited as a synthetic intermediate for drug candidates where high aqueous solubility is a key design criterion. Its hydrophilicity is vastly superior to its chlorinated analog (LogP = 0.52), making it the preferred scaffold for developing compounds intended for renal clearance or for targeting extracellular domains [1].

High-Temperature Synthetic Processes

The high boiling point of 467.3±20.0 °C [1] makes this compound a suitable building block for reactions that require elevated temperatures without risk of premature volatilization. This property is in stark contrast to the lower boiling histamine (331.0±17.0 °C) , which may evaporate or degrade under similar conditions, thereby reducing yield and introducing impurities.

Precursor for Bidentate Metal Complexes

The unique combination of an imidazole nitrogen and a hydroxyl group from the ethanolamine moiety positions 2-((1H-imidazol-4-yl)amino)ethanol as a potential N,O-bidentate ligand. This class-level inference [2] suggests its utility in synthesizing metal complexes with specific coordination geometries for applications in homogeneous catalysis or as structural mimics of metalloenzyme active sites.

Application
Selection Property
Validation Focus
High-hydrophilicity intermediate studies
LogP context and aqueous solubility review
Aqueous synthetic pathway compatibility
High-temperature synthesis research
Thermal stability and volatility context
Distillation and reaction condition review
Coordination chemistry studies
Potential N,O-donor ligand context
Metal-binding and complex geometry review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((1H-imidazol-4-yl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.